molecular formula C17H19N5O2S2 B5509815 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5509815
M. Wt: 389.5 g/mol
InChI Key: QUMQCKLDYDMHCO-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 389.09801721 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on chemically similar compounds often focuses on the synthesis and evaluation of their biological activities. For instance, studies have explored the synthesis of novel thiazole derivatives and their potential as anticancer agents. These compounds, including variations with substituted thioacetamides, have been investigated for their activity against various cancer cell lines, showcasing the interest in thiazole derivatives for their therapeutic potential (Evren et al., 2019).

Antimicrobial Activity

Another significant area of research is the investigation of antimicrobial activities. Compounds with thiazole cores have been synthesized and tested for their efficacy against a range of bacterial and fungal species. This includes studies on novel thiazolidin-4-one derivatives and their potential as antimicrobial agents, indicating a broad interest in developing new antimicrobial therapies based on thiazole chemistry (Baviskar et al., 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study or literature. Compounds containing thiazole and triazole rings are found in a variety of pharmaceuticals and biologically active molecules, so this compound could potentially have interesting biological activity .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific study. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activity. It could also be interesting to explore its potential uses in pharmaceuticals or other applications .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-10-11(2)26-16(18-10)19-14(23)9-25-17-21-20-15(22(17)3)12-6-5-7-13(8-12)24-4/h5-8H,9H2,1-4H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMQCKLDYDMHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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